

Ac-PAL-AMC stability and storage conditions

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Compound of Interest

Compound Name: Ac-PAL-AMC

Cat. No.: B3026253

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Ac-PAL-AMC Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of **Ac-PAL-AMC**, a fluorogenic substrate for the $\beta 1i$ /LMP2 subunit of the 20S immunoproteasome.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-PAL-AMC** and what is its primary application?

Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-Methylcoumarin) is a fluorogenic peptide substrate used to measure the caspase-like activity of the immunoproteasome.^[1] It is preferentially cleaved by the $\beta 1i$ subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).^{[2][3]} This allows for the quantification of immunoproteasome activity.^{[2][3]}

Q2: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?

The liberated AMC fluorophore can be detected with excitation wavelengths ranging from 345-360 nm and emission wavelengths from 430-460 nm.

Q3: In what solvent should I dissolve **Ac-PAL-AMC**?

Ac-PAL-AMC is soluble in DMSO. It is recommended to prepare a stock solution in DMSO at a concentration of ≥ 10 mM.

Q4: What is a typical working concentration for **Ac-PAL-AMC** in an assay?

A working concentration of 50-200 μM is commonly used for measuring immunoproteasome activity.

Stability and Storage Conditions

Proper storage of **Ac-PAL-AMC** is crucial for maintaining its activity and ensuring reproducible experimental results. Below is a summary of recommended storage conditions for both the solid powder and stock solutions.

Form	Storage Temperature	Stability	Recommendations
Solid Powder	-20°C	≥ 4 years	Store in a manual defrost freezer.
-20°C to -70°C	Upon receipt, store immediately at the recommended temperature.		
Stock Solution (in DMSO)	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.
-80°C	6 months	Use within the recommended time frame for best performance.	

Experimental Protocols

Preparation of **Ac-PAL-AMC** Stock Solution

- Allow the vial of solid **Ac-PAL-AMC** to equilibrate to room temperature before opening.
- Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

- Vortex briefly to ensure the peptide is fully dissolved.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

General Enzyme Assay Protocol

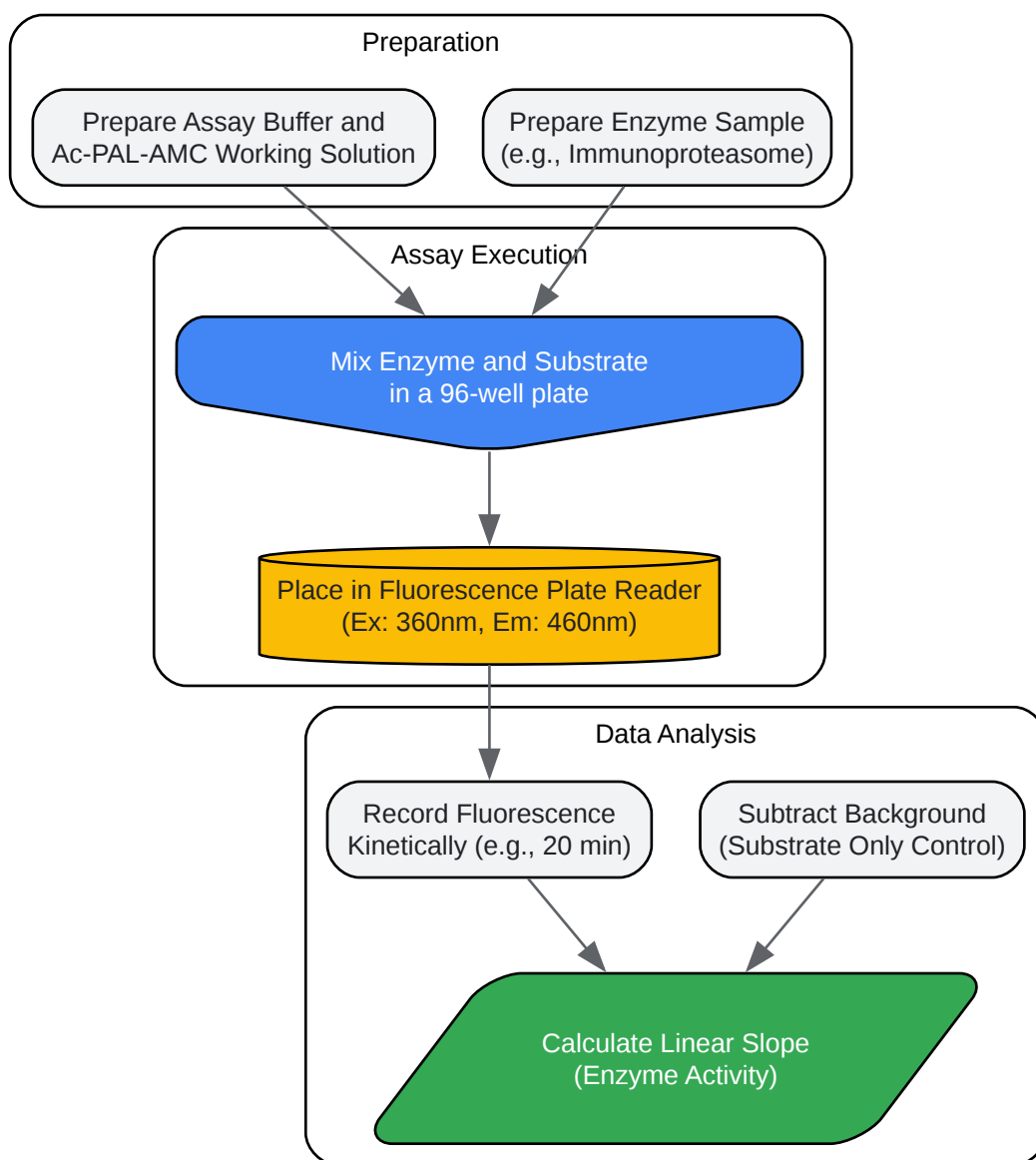
- Prepare Assay Buffer: A common assay buffer is 20 mM Tris, pH 7.1, 50 mM NaCl, and 2 mM β -mercaptoethanol. Note: For 20S Proteasome assays, activation with 0.035% SDS in the assay buffer may be required.
- Prepare Working Solution: Dilute the **Ac-PAL-AMC** stock solution in the assay buffer to the desired final working concentration (e.g., 100 μ M).
- Enzyme Reaction: In a 96-well plate, mix your enzyme sample (e.g., 20 nM immunoproteasome) with the **Ac-PAL-AMC** working solution.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
- Data Acquisition: Record the fluorescence intensity over time in a kinetic mode for approximately 20 minutes.
- Data Analysis: Determine the initial rate of the reaction (linear slope) to represent the enzyme activity. Subtract the background fluorescence from a substrate-only control well.

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or Low Signal	Inactive enzyme.	Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh enzyme aliquot.
Incorrect buffer conditions.	Verify the pH and composition of the assay buffer. Some proteasomes may require specific activators like SDS.	
Degraded Ac-PAL-AMC substrate.	Use a fresh aliquot of the Ac-PAL-AMC stock solution. Ensure it has been stored properly at -20°C or -80°C.	
Incorrect filter set on the plate reader.	Confirm that the excitation and emission wavelengths are set correctly for AMC (Ex: ~350 nm, Em: ~440 nm).	
High Background Fluorescence	Contaminated buffer or reagents.	Use fresh, high-purity reagents and sterile water to prepare buffers. Filter-sterilize the final buffer.
Autohydrolysis of the substrate.	Prepare the substrate working solution immediately before use. Run a "substrate only" control to determine the rate of autohydrolysis and subtract it from your sample values.	
Inconsistent or Not Reproducible Results	Pipetting errors.	Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks.

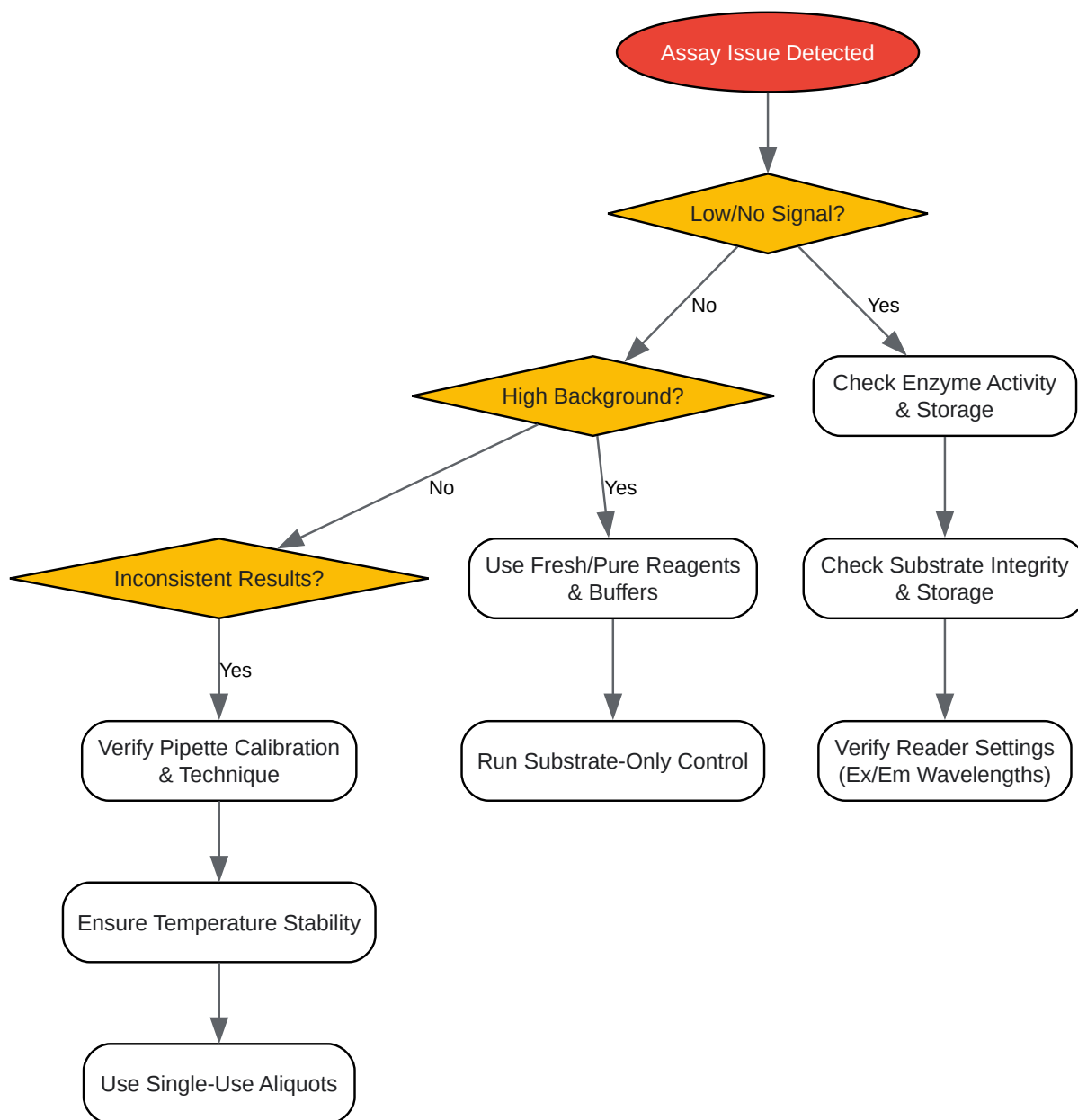
Temperature fluctuations.	Ensure all reagents and the plate are at the assay temperature (e.g., 37°C) before starting the reaction. Use a temperature-controlled plate reader.
Repeated freeze-thaw cycles of reagents.	Aliquot all stock solutions (enzyme and substrate) into single-use volumes to avoid degradation from repeated temperature changes.
Incomplete dissolution of Ac-PAL-AMC.	Ensure the Ac-PAL-AMC is completely dissolved in DMSO before preparing the working solution. If the prepared solution is a suspension, it should be prepared and used immediately.

Visual Guides



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Caption: A typical experimental workflow for an **Ac-PAL-AMC** enzyme assay.



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Caption: A logical flowchart for troubleshooting common **Ac-PAL-AMC** assay issues.

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